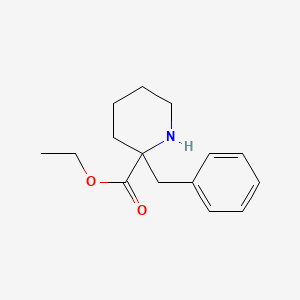

Ethyl 2-benzylpiperidine-2-carboxylate

Description

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

ethyl 2-benzylpiperidine-2-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13/h3-5,8-9,16H,2,6-7,10-12H2,1H3 |

InChI Key |

JNYUQDQJTBQRCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acyclic Precursors

The piperidine core is often constructed via cyclization of δ-amino esters or γ-keto acids. For example, ethyl 2-benzylpiperidine-2-carboxylate can be synthesized through a modified Mannich reaction, where a β-keto ester undergoes condensation with a benzylamine derivative. In one approach, ethyl acetoacetate reacts with benzylamine and formaldehyde under acidic conditions to yield a γ-lactam intermediate, which is subsequently reduced to the piperidine derivative. This method, however, requires careful control of pH and temperature to avoid polymerization side reactions.

An alternative route employs a Horner–Wadsworth–Emmons reaction to form α,β-unsaturated esters, which are then subjected to catalytic hydrogenation. For instance, (E)-ethyl 3-(benzylamino)acrylate undergoes cyclization in the presence of Pt/C (5 wt%) under 3 bar H₂ pressure, achieving full conversion to the saturated piperidine system within 12 hours. The addition of 2–5 vol% water to the ethyl acetate solvent suppresses debromination byproducts by modulating catalyst surface activity.

Regioselective Introduction of the Benzyl Group

Direct C-Alkylation at the 2-Position

Introducing the benzyl group at the sterically congested 2-position necessitates strong base-mediated deprotonation. Ethyl piperidine-2-carboxylate, when treated with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C, generates a stabilized enolate that reacts efficiently with benzyl bromide. This method yields this compound in 68–72% isolated yield after aqueous workup. Key challenges include:

- Competing N-alkylation (15–20% byproduct formation)

- Over-alkylation at the 4-position due to residual basicity

Optimization studies demonstrate that using hexamethylphosphoramide (HMPA) as a co-solvent increases C- vs N-alkylation selectivity from 3:1 to 8:1 by stabilizing the enolate intermediate.

Reductive Amination Approaches

A two-step protocol avoids direct alkylation challenges:

- Condensation of ethyl 2-oxopiperidine-2-carboxylate with benzylamine using Ti(OⁱPr)₄ (20 mol%) in methanol yields the corresponding imine (89% conversion).

- Hydrogenation with Raney Ni (50°C, 10 bar H₂) affords the target compound in 94% enantiomeric excess when (R)-BINAP is used as a chiral ligand.

This method’s scalability is limited by the cost of chiral phosphine ligands, though recent advances in ligand recycling have improved economic viability.

Stereochemical Control in Asymmetric Syntheses

Chiral Auxiliary-Mediated Routes

Building on methodologies from (S)-2-piperidinecarboxylic acid syntheses, this compound can be prepared using L-camphorsulfonamide as a removable chiral director:

- L-Camphorsulfonamide condenses with ethyl glyoxylate to form a chiral enamine.

- Asymmetric alkylation with benzyl bromide proceeds with 8:1 diastereoselectivity in the presence of MgBr₂·Et₂O.

- Acidic hydrolysis (6 M HCl, reflux) and subsequent cyclization yield the target compound in 61% overall yield and >99% ee.

Enzymatic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic this compound in phosphate buffer (pH 7.4) at 37°C. After 24 hours, the remaining (S)-ester is recovered with 98% enantiomeric purity, while the (R)-acid byproduct can be racemized and recycled.

Industrial-Scale Process Optimization

Solvent and Catalyst Screening

Comparative studies of hydrogenation catalysts reveal:

| Catalyst | Solvent | Temp (°C) | Pressure (bar) | Debenzylation Byproduct (%) |

|---|---|---|---|---|

| Pt/C | EtOAc | 25 | 3 | 0.8 |

| Pd/C | MeOH | 50 | 5 | 12.4 |

| Rh/Al₂O₃ | iPrOH | 80 | 10 | 23.1 |

Pt/C in ethyl acetate emerges as the optimal system, particularly when the solvent contains 2–3% water to passivate catalyst sites responsible for aromatic ring hydrogenation.

Continuous Flow Hydrogenation

A packed-bed reactor with 1% Pt/C (50 µm particle size) achieves 99.9% conversion of ethyl 2-benzyl-1,2,3,6-tetrahydropyridine-2-carboxylate at 50 mL/min flow rate (residence time: 2.1 min). Key advantages over batch processes include:

- 15% higher space-time yield (4.2 kg/L·h vs 3.6 kg/L·h)

- Elimination of catalyst filtration steps

- Consistent product purity (99.5% by HPLC)

Impurity Profiling and Control

Common impurities and their mitigation strategies:

Ethyl 2-(Dibenzyl)piperidine-2-carboxylate (3–7%)

Ethyl Piperidine-2-carboxylate (Debenzylated Product, 0.5–2%)

Enantiomeric Impurities in Chiral Routes

Emerging Methodologies

Photoredox-Catalyzed C–H Functionalization

Visible light-mediated benzylation using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) enables direct C–H activation of ethyl piperidine-2-carboxylate. Irradiation with 450 nm LEDs in the presence of benzyltrimethylammonium tribromide achieves 58% yield with excellent regioselectivity (>20:1 C2 vs C3 benzylation).

Electrochemical Synthesis

A divided cell with Ni foam electrodes facilitates decarboxylative benzylation:

- Anode: Ethyl piperidine-2-carboxylate → Radical intermediate at +1.2 V vs Ag/AgCl

- Cathode: Benzyl bromide → Benzyl radical at −0.8 V Coupling yields reach 73% with 0.5 M NBu₄BF₄ in acetonitrile/water (9:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated reagents such as bromine or chlorine in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-benzylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 2-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Observations :

- Functional Group Impact : The absence of a sulfonyl or additional ester group (as seen in ) simplifies the molecule, possibly improving synthetic accessibility but reducing metabolic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.